methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-4-carboxylate is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methoxy-oxopropyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-4-carboxylate typically involves the reaction of pyrazole derivatives with appropriate esterifying agents. One common method involves the esterification of pyrazole-4-carboxylic acid with methoxy-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives.
Scientific Research Applications
Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include modulation of signal transduction, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: This compound has a similar ester and methoxy-oxopropyl group but differs in the heterocyclic ring structure.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Another compound with a carboxylate ester group but with different substituents and ring structure.
Uniqueness
Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-4-carboxylate is unique due to its specific pyrazole ring structure and the presence of both methoxy and ester functional groups
Properties
IUPAC Name |
methyl 1-(3-methoxy-3-oxopropyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-14-8(12)3-4-11-6-7(5-10-11)9(13)15-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOXEJFLMYAMHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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